molecular formula C11H21N3 B2823275 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1152512-43-0

1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B2823275
CAS No.: 1152512-43-0
M. Wt: 195.31
InChI Key: ZRNCVLDNHZFFRA-UHFFFAOYSA-N
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Description

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a hexyl group at the first position and two methyl groups at the third and fifth positions of the pyrazole ring, along with an amine group at the fourth position. It is known for its stability and solubility in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 3,5-dimethyl-1-hexyl-1,3-diketone with hydrazine hydrate under reflux conditions yields the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the hexyl group and the amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-hexyl-3,5-dimethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-4-5-6-7-8-14-10(3)11(12)9(2)13-14/h4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNCVLDNHZFFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C(C(=N1)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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